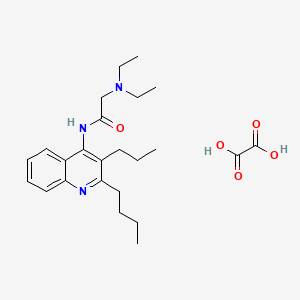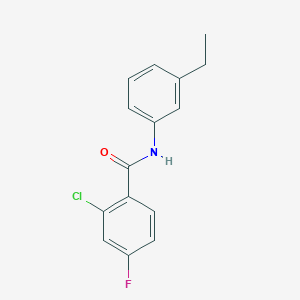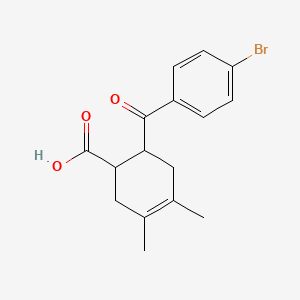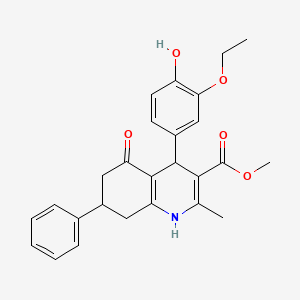![molecular formula C22H19ClN2O3 B5184402 N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide, also known as BML-210, is a potent and selective inhibitor of the transcription factor NF-κB. This compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide exerts its pharmacological effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of gene expression and plays a critical role in many cellular processes, including cell proliferation, apoptosis, and inflammation. N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide binds to the DNA-binding domain of NF-κB, preventing its interaction with DNA and subsequent transcriptional activation of target genes.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In immune cells, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
実験室実験の利点と制限
One of the main advantages of using N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide in lab experiments is its potency and selectivity for NF-κB inhibition. This compound has been shown to be highly effective at inhibiting NF-κB activity in various cell types, making it a valuable tool for studying the role of NF-κB in disease pathogenesis. However, one limitation of using N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide is its potential off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the identification of biomarkers that can predict response to N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide treatment in cancer patients. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide in various disease settings. Finally, there is a need for more studies to elucidate the molecular mechanisms underlying the pharmacological effects of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide.
合成法
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide can be synthesized using a multi-step process starting from 2-chloro-5-methoxybenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methylbenzamide in the presence of a base such as triethylamine to yield the amide intermediate. The amide intermediate is then reacted with benzoyl chloride in the presence of a base and a catalyst such as 4-dimethylaminopyridine to yield the final product, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide.
科学的研究の応用
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the main areas of research is cancer, where NF-κB has been shown to play a critical role in tumor growth and survival. N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been shown to inhibit NF-κB activity in cancer cells, leading to decreased cell proliferation and increased cell death. This compound has also been studied for its potential use in the treatment of inflammation and autoimmune disorders, where NF-κB is also implicated in the pathogenesis of these diseases.
特性
IUPAC Name |
N-(4-benzamido-2-chloro-5-methoxyphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-14-8-6-7-11-16(14)22(27)24-18-13-20(28-2)19(12-17(18)23)25-21(26)15-9-4-3-5-10-15/h3-13H,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYUZIZDTRJIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2Cl)NC(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5184323.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)

![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)
![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)


![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)